2-chloro-N-{[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}propanamide
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Overview
Description
2-chloro-N-{[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}propanamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}propanamide typically involves the reaction of 1-(propan-2-yl)-1H-1,2,4-triazole with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to different oxidation states and derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of triazole derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-{[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other triazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}propanamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(propan-2-yl)propanamide
- 2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]propanamide
Uniqueness
2-chloro-N-{[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}propanamide is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The triazole ring enhances its stability and reactivity, making it a valuable scaffold for designing new compounds with diverse applications.
Properties
IUPAC Name |
2-chloro-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN4O/c1-6(2)14-8(12-5-13-14)4-11-9(15)7(3)10/h5-7H,4H2,1-3H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMOAKPZLWEQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)CNC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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